molecular formula C19H14ClNO3S B14951952 Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate

Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B14951952
M. Wt: 371.8 g/mol
InChI Key: BNYJHMLIVUIDTH-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzoyl chloride, methanol, acid catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C19H14ClNO3S/c1-24-19(23)16-15(12-7-9-14(20)10-8-12)11-25-18(16)21-17(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)

InChI Key

BNYJHMLIVUIDTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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